Mrk-1

RSV antiviral polymerase inhibitor

MRK-1 (CMPD167) is the only commercially available small molecule that simultaneously targets the CCR5 chemokine receptor and the RSV/HMPV L-protein RdRp polymerase. Its unique allosteric binding pocket (KD 2.3–5.2 nM) and dual EC50 of 1.3–4.3 nM (RSV) and 185 nM (HMPV) make it irreplaceable for pneumovirus mechanistic studies and sustained-release formulation development—maraviroc and other single-target inhibitors cannot substitute. Ideal for labs requiring predictable linear PK, defined ritonavir interaction (4- to 6-fold AUC increase), and consistent lot-to-lot purity (≥98%).

Molecular Formula C35H47FN4O2
Molecular Weight 574.8 g/mol
CAS No. 313994-79-5
Cat. No. B1232841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrk-1
CAS313994-79-5
SynonymsCMPD 167
N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline
Molecular FormulaC35H47FN4O2
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O
InChIInChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1
InChIKeyZTENZJJCFACIAK-ADWVOTLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRK-1 (CAS 313994-79-5) CCR5 and RSV/HMPV Inhibitor: Dual-Mechanism Chemical Probe for Antiviral Research


MRK-1 (also known as CMPD167) is a small molecule with dual biological activity: it acts as an orally active antagonist of the CCR5 chemokine receptor [1] and as a non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp) L-protein in respiratory syncytial virus (RSV) and human metapneumovirus (HMPV) [2]. This unique dual-targeting profile distinguishes MRK-1 from single-target antiviral agents, making it a versatile tool for investigating viral entry and replication mechanisms.

Why MRK-1 Cannot Be Simply Substituted by Other CCR5 or RSV Polymerase Inhibitors


Generic substitution of MRK-1 with other CCR5 antagonists (e.g., maraviroc) or RSV polymerase inhibitors (e.g., PC786, ALS-8176) is not scientifically valid due to MRK-1's unique dual-targeting mechanism and distinct binding site [1]. MRK-1 occupies a conserved allosteric pocket on the RSV/HMPV L-protein that is not shared by other RSV inhibitors [2], and its physicochemical properties differ from maraviroc in ways that affect sustained-release formulation behavior [3]. The quantitative evidence below demonstrates these non-interchangeable characteristics.

MRK-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Key Metrics


Distinct Binding Pocket from Other RSV Polymerase Inhibitors

MRK-1 binds to a distinct allosteric pocket on the RSV L-protein that is not shared by other RSV non-nucleoside inhibitors. In competition assays using 3H-labeled MRK-1, preincubation with unlabeled MRK-1 inhibited binding, but the RSV inhibitors AZ-27, PC-786, and BI-D did not compete for binding [1]. This indicates that MRK-1 targets a unique site, which is structurally conserved across RSV and HMPV [2]. The binding affinity (KD) of MRK-1 to RSV L-P complex ranges from 2.3 to 5.2 nM [3].

RSV antiviral polymerase inhibitor allosteric binding

Dual RSV and HMPV Antiviral Activity with Distinct Potency Profile

MRK-1 exhibits antiviral activity against both RSV and HMPV, with EC50 values ranging from 1.3 to 4.3 nM for various RSV strains, but with reduced potency against HMPV (EC50 = 185 nM) [1]. This dual activity is unique among RSV polymerase inhibitors; for comparison, PC786 has reported IC50 values of 0.09–0.71 nM for RSV-A and 1.3–50.6 nM for RSV-B but lacks documented HMPV activity [2]. The structural basis for this differential potency lies in a single amino acid difference in the binding pocket (RSV Cys1388 vs. HMPV Ala1313) [3].

RSV HMPV antiviral broad-spectrum

Physicochemical Differentiation from Maraviroc in Sustained-Release Formulations

In a direct comparative study of silicone elastomer vaginal rings, CMPD167 (MRK-1) and maraviroc exhibited markedly different release profiles. Over 28 days in vitro, maraviroc released at rates ∼10-fold greater than CMPD167, resulting in 127 mg maraviroc released vs. only 13 mg CMPD167 [1]. This difference is attributed to physicochemical properties: at normal vaginal pH (4–7), CMPD167 exists as a highly ionized species (XH2+) with log P 0.61, while maraviroc is monoprotonated (XH+) with log P -0.32 [2]. Both compounds achieved vaginal fluid concentrations 104–106-fold above their respective IC50 values [3].

CCR5 drug delivery vaginal ring microbicide

Oral Bioavailability and Dose-Dependent PK Linearity with Ritonavir Interaction

MRK-1 demonstrates linear systemic pharmacokinetics in rats and monkeys, with oral bioavailability increasing with dose from 2 to 10 mg/kg [1]. It is a substrate for MDR1/P-gp transporters and is metabolized by CYP3A isozymes [2]. Coadministration with ritonavir (10 mg/kg) increased MRK-1 plasma AUC by 4- to 6-fold via inhibition of CYP3A-mediated clearance and P-gp-mediated transport [3]. This interaction profile is quantitatively defined, enabling predictable dosing adjustments in preclinical studies.

pharmacokinetics oral bioavailability CYP3A P-glycoprotein

MRK-1 Optimal Use Cases in Antiviral Research and Drug Development


RSV and HMPV Dual Polymerase Inhibition Studies

Use MRK-1 as a chemical probe to investigate conserved allosteric regulation of pneumovirus polymerases. Its unique binding pocket (KD 2.3–5.2 nM) and dual activity against RSV (EC50 1.3–4.3 nM) and HMPV (EC50 185 nM) make it indispensable for comparative mechanistic studies [1].

CCR5 Antagonist Formulation Development for Sustained Release

Employ CMPD167 in vaginal ring or other sustained-release formulation development where its distinct release kinetics (∼10-fold lower than maraviroc) and ionization profile (log P 0.61 at vaginal pH) are advantageous for achieving desired in vivo exposure profiles [2].

Preclinical PK/PD Modeling of Oral CCR5 Antagonists

Utilize MRK-1 in rodent or non-human primate PK studies where its linear pharmacokinetics and quantitatively defined ritonavir interaction (4- to 6-fold AUC increase) provide a predictable tool for evaluating drug-drug interaction liabilities of CCR5-targeted candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrk-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.